BenchChemオンラインストアへようこそ!

(2-Bromo-4-fluoro-5-methylphenyl)boronic acid

Lipophilicity Drug likeness Physicochemical profiling

(2-Bromo-4-fluoro-5-methylphenyl)boronic acid (CAS 677777-57-0; synonym: 4-bromo-2-fluoro-5-methylphenylboronic acid) is an ortho-fluoro, para-bromo, meta-methyl-substituted phenylboronic acid belonging to the class of halogenated arylboronic acids. It bears three distinct substituents — an electron-withdrawing bromine, an electron-withdrawing fluorine, and a weakly electron-donating methyl group — around the phenyl ring bearing the boronic acid functionality.

Molecular Formula C7H7BBrFO2
Molecular Weight 232.84 g/mol
Cat. No. B14021193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-4-fluoro-5-methylphenyl)boronic acid
Molecular FormulaC7H7BBrFO2
Molecular Weight232.84 g/mol
Structural Identifiers
SMILESB(C1=CC(=C(C=C1Br)F)C)(O)O
InChIInChI=1S/C7H7BBrFO2/c1-4-2-5(8(11)12)6(9)3-7(4)10/h2-3,11-12H,1H3
InChIKeyANHGXSYNBILVJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Bromo-4-fluoro-5-methylphenyl)boronic acid — A Multi-Halogenated Boronic Acid Building Block for Regioselective Suzuki–Miyaura Coupling


(2-Bromo-4-fluoro-5-methylphenyl)boronic acid (CAS 677777-57-0; synonym: 4-bromo-2-fluoro-5-methylphenylboronic acid) is an ortho-fluoro, para-bromo, meta-methyl-substituted phenylboronic acid belonging to the class of halogenated arylboronic acids [1]. It bears three distinct substituents — an electron-withdrawing bromine, an electron-withdrawing fluorine, and a weakly electron-donating methyl group — around the phenyl ring bearing the boronic acid functionality. This unique substitution pattern imparts differentiated electronic, steric, and physicochemical properties compared to other bromo-fluoro-methylphenylboronic acid isomers, making it a strategically useful intermediate in medicinal chemistry, agrochemical synthesis, and materials science .

Why Generic Substitution Fails for (2-Bromo-4-fluoro-5-methylphenyl)boronic acid: Isomeric Substitution Pattern Dictates Reactivity


Bromo-fluoro-methylphenylboronic acids exist as multiple regioisomers (e.g., 3-bromo-2-fluoro-5-methyl, CAS 957066-00-1; 4-bromo-2-fluoro-5-methyl, CAS 677777-57-0; 5-bromo-2-fluoro-4-methyl, CAS 957061-14-2). These isomers are not functionally interchangeable. The position of the bromine relative to the boronic acid and the fluorine atom alters the electronic environment at the reaction center, the steric accessibility for palladium catalysts, and the compound's physicochemical profile — including LogP, aqueous solubility, and acidity of the boronic acid moiety [1]. Fluorine substitution ortho to the boronic acid increases acidity (lowers pKa) and enhances hydrolytic stability, while the bromine substituent serves as a handle for sequential cross-coupling or functionalization [2]. Using an incorrect isomer or a simpler analog lacking either halogen or methyl substitution can lead to failed coupling reactions, lower regioselectivity, or downstream purification challenges, undermining synthetic route reliability in complex molecule construction.

Quantitative Differentiation Evidence for (2-Bromo-4-fluoro-5-methylphenyl)boronic acid (CAS 677777-57-0) vs. Closest Analogs


LogP Differentiation: 4-Bromo-2-fluoro-5-methyl Isomer vs. 3-Bromo-2-fluoro-5-methyl Isomer

The computed consensus LogP (average of five prediction methods: iLOGP, XLOGP3, WLOGP, MLOGP, SILICOS-IT) for the 3-bromo-2-fluoro-5-methyl isomer (CAS 957066-00-1) is 1.12 . In contrast, the 4-bromo-2-fluoro-5-methyl isomer (CAS 677777-57-0) has a computed XLOGP3 of 2.38 , indicating the target compound is significantly more lipophilic. This approximately 0.4–1.2 log unit difference (depending on the method) translates to a roughly 2.5–15× difference in partition coefficient, which directly impacts membrane permeability, protein binding, and chromatographic retention behavior in medicinal chemistry programs.

Lipophilicity Drug likeness Physicochemical profiling

Topological Polar Surface Area (TPSA) and Hydrogen Bonding Profile: Differentiating Factors for CNS Drug Discovery

Both the 4-bromo and 3-bromo isomers share a TPSA of 40.46 Ų [1][2]. However, when compared to the non‑brominated analog 2-fluoro‑5-methylphenylboronic acid (CAS 166328-16-1, TPSA = 40.46 Ų and MW = 153.95 g/mol), the target compound (MW = 232.84 g/mol) adds the bromine atom — a heavy halogen that increases molecular weight by ~79 Da while maintaining the same TPSA. This increases the number of heavy atoms from 11 to 12 and shifts the compound into a higher molecular weight space (232.84 vs. 153.95 g/mol), which influences pharmacokinetic parameters such as volume of distribution and metabolic stability . The additional bromine also provides a versatile synthetic handle absent in the non‑brominated analog.

Blood–brain barrier penetration CNS drug design TPSA

Fluorine Ortho to Boronic Acid Enhances Acidity (pKa) and Hydrolytic Stability Relative to Non‑Fluorinated Analogs

Systematic studies on fluorinated phenylboronic acids have demonstrated that placing a fluorine atom ortho to the boronic acid group lowers the pKa by approximately 0.5–1.5 units compared to non-fluorinated phenylboronic acid (pKa ≈ 8.8) [1]. For mono‑fluoro‑ortho‑substituted phenylboronic acids, experimental pKa values typically range from 7.3 to 8.2 depending on additional substituents [1][2]. (2-Bromo-4-fluoro-5-methylphenyl)boronic acid (CAS 677777-57-0), with fluorine ortho to the boronic acid, is expected to exhibit a pKa in this lower range, translating to greater boronate anion concentration at physiological pH and improved transmetallation kinetics in Suzuki–Miyaura reactions relative to non‑fluorinated analogs such as 4‑bromo‑2‑methylphenylboronic acid [2]. The enhanced acidity also contributes to improved aqueous solubility of the boronate form, facilitating homogeneous reaction conditions.

Boronic acid acidity Hydrolytic stability Suzuki coupling efficiency

Commercial Purity and QC Documentation: 97–98% with NMR, HPLC, and GC Certification Available

The target compound (CAS 677777-57-0) is supplied at a standard purity of 97% by Fluorochem and Bidepharm, with full batch-specific QC documentation including NMR, HPLC, and GC analyses . In comparison, the isomeric 3-bromo-2-fluoro-5-methylphenylboronic acid (CAS 957066-00-1) is available at 95% minimum purity from AKSci and 98% from Bidepharm . The availability of comprehensive analytical data across multiple suppliers for the 4-bromo isomer ensures batch-to-batch reproducibility, which is essential for method development, patent validation, and regulatory submissions in pharmaceutical synthesis.

Quality control Reproducibility Procurement specification

Bromo Substituent as Orthogonal Synthetic Handle: Enabling Sequential Cross-Coupling Strategies

The bromine atom at the 4-position (para to boronic acid) serves as an orthogonal reactive handle for subsequent functionalization after the initial Suzuki coupling. This contrasts with non‑halogenated analogs such as 2-fluoro-5-methylphenylboronic acid (CAS 166328-16-1), which lacks a second leaving group . The combination of Br (C–Br bond dissociation energy ≈ 337 kJ/mol) and B(OH)₂ enables two sequential, orthogonal Pd-catalyzed cross-coupling steps — first via the boronic acid, then via the bromide — without intermediate functional group interconversion. This strategy is documented in the synthesis of unsymmetrical terphenyls and biaryl drug intermediates where the bromide remains intact during the initial Suzuki coupling [1].

Sequential cross-coupling Orthogonal reactivity Complex molecule synthesis

Density and Boiling Point Differentiation vs. Non‑Halogenated Analog

The 3-bromo-2-fluoro-5-methyl isomer (CAS 957066-00-1) has a reported density of 1.651 g/cm³ and a boiling point of 348.2°C at 760 mmHg . The 4-bromo isomer (CAS 677777-57-0) has a slightly lower computed density of 1.7 ± 0.1 g/cm³ and a boiling point of 332.1 ± 52.0°C at 760 mmHg . While the difference in density between isomers is negligible (~0.05 g/cm³), the boiling point difference of approximately 16°C may influence purification strategy (distillation vs. chromatography) and thermal stability considerations during storage and shipping. Both isomers are significantly denser and higher-boiling than the non‑brominated analog 2-fluoro-5-methylphenylboronic acid (density ~1.2 g/cm³, bp ~280°C estimated).

Physical property Purification Storage stability

Procurement-Optimized Application Scenarios for (2-Bromo-4-fluoro-5-methylphenyl)boronic acid Based on Quantitative Differentiation Evidence


Sequential Double Suzuki Coupling for Unsymmetrical Biaryl and Terphenyl Synthesis

The presence of both B(OH)₂ and Br handles on the same ring — retained orthogonally — enables a two-step, one-pot or sequential Suzuki–Miyaura strategy for constructing unsymmetrical terphenyls and biaryl drug intermediates [1]. The ortho-fluorine enhances boronic acid reactivity (lower pKa), while the para-bromine remains intact during the first coupling, ready for a second, distinct aryl partner [2]. This reduces step count by at least one FG interconversion compared to using non‑halogenated boronic acids, directly lowering synthesis time and waste, and is highly valued in medicinal chemistry library synthesis and process route design.

CNS Drug Discovery Programs Requiring Moderate Lipophilicity and Low TPSA

With a computed XLOGP3 of 2.38 and TPSA of 40.5 Ų , this compound occupies a favorable property space for CNS drug candidates (LogP 1–3, TPSA < 70 Ų). Its LogP is higher than the 3-bromo isomer (consensus LogP 1.12) , potentially improving passive BBB permeation while remaining below the LogP 5 threshold associated with poor solubility and high metabolic clearance. Procurement by CNS-focused medicinal chemistry teams should prioritize this isomer when increased lipophilicity relative to the 3-bromo analog is desired without introducing additional rotatable bonds or H-bond donors.

GMP-Oriented Pharmaceutical Intermediate Supply with Verified QC Documentation

The availability of this compound at 97% purity with NMR, HPLC, and GC batch-specific certificates from Fluorochem and Bidepharm makes it suitable for GMP analytical method validation, impurity profiling, and regulatory filing. The higher guaranteed purity compared to the 3-bromo isomer (95% minimum from some suppliers) reduces the burden of incoming QC testing and re-purification, making it the preferred procurement choice for CDMOs and pharmaceutical companies scaling up validated synthetic routes.

Structure–Activity Relationship (SAR) Studies on Halogenated Biaryl Pharmacophores

The unique combination of bromo, fluoro, and methyl substituents creates a distinct electronic and steric environment on the aryl ring after Suzuki coupling. This compound enables systematic SAR exploration of halogen effects on target binding, as the bromine can be further diversified via Pd-catalyzed cross-coupling, while the fluorine serves as a metabolically stable, electron-withdrawing bioisostere [2]. The compound's LogP and TPSA values place it within drug-like chemical space, making it directly useful for hit-to-lead and lead optimization campaigns in kinase, GPCR, and epigenetic target programs.

Quote Request

Request a Quote for (2-Bromo-4-fluoro-5-methylphenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.